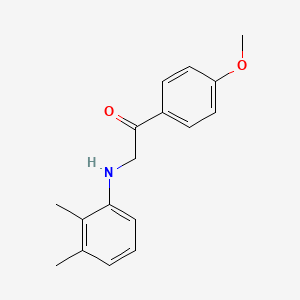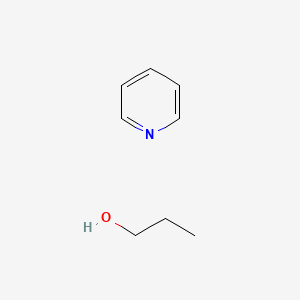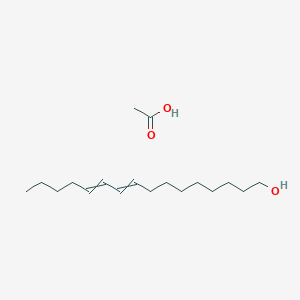![molecular formula C14H19N5O4S4 B14516921 2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine CAS No. 62941-25-7](/img/structure/B14516921.png)
2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine is a complex organic compound featuring a nitro group, thiazole rings, and methanesulfinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine typically involves multi-step organic reactions. The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The methanesulfinyl groups are introduced via sulfoxidation reactions, where sulfides are oxidized to sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the coupling of these intermediates with a nitroethene derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole rings and methanesulfinyl groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfones and further oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole rings may also interact with specific enzymes, inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobiphenyl: Contains a nitro group and biphenyl structure.
Thiazole derivatives: Compounds with thiazole rings and various substituents.
Uniqueness
2-Nitro-N~1~,N’~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine is unique due to its combination of nitro, thiazole, and methanesulfinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
62941-25-7 |
|---|---|
Fórmula molecular |
C14H19N5O4S4 |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
2-nitro-1-N,1-N'-bis[2-(1,3-thiazol-2-ylmethylsulfinyl)ethyl]ethene-1,1-diamine |
InChI |
InChI=1S/C14H19N5O4S4/c20-19(21)9-12(15-3-7-26(22)10-13-17-1-5-24-13)16-4-8-27(23)11-14-18-2-6-25-14/h1-2,5-6,9,15-16H,3-4,7-8,10-11H2 |
Clave InChI |
JTACUPCYCIDUDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)CS(=O)CCNC(=C[N+](=O)[O-])NCCS(=O)CC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


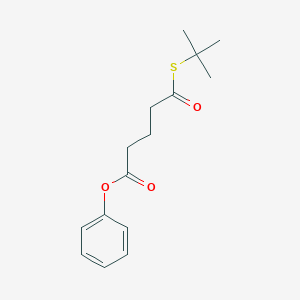
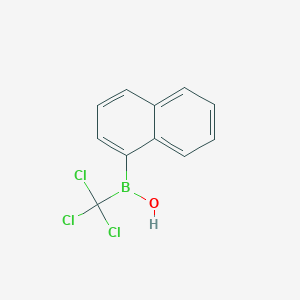
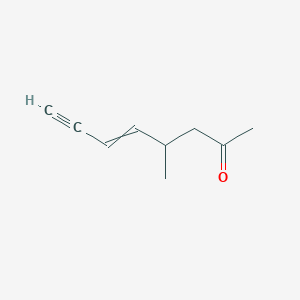

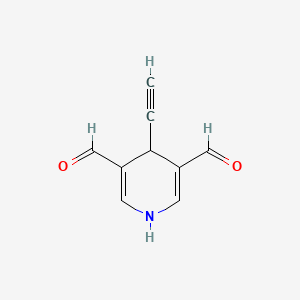
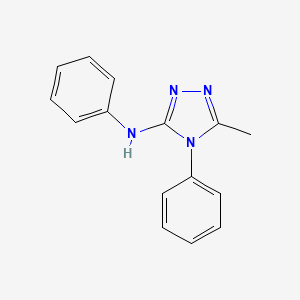
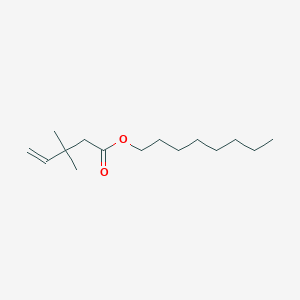
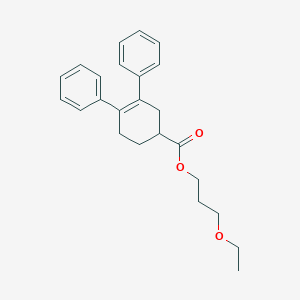
![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
